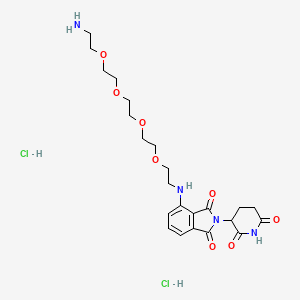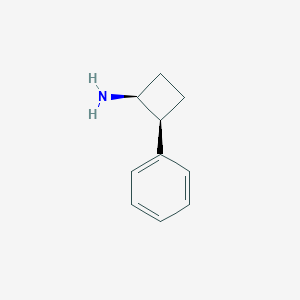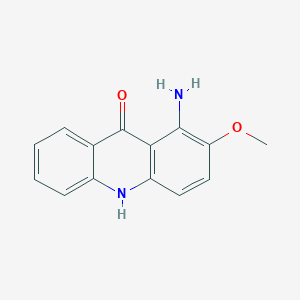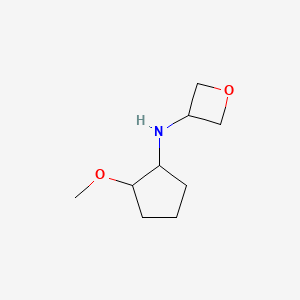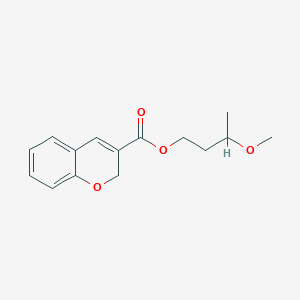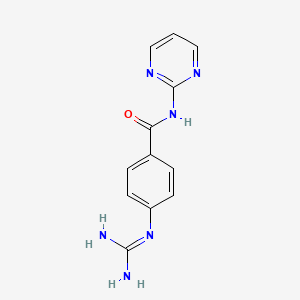
4-Guanidino-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Guanidino-N-(pyrimidin-2-yl)benzamide is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This compound features a guanidine group attached to a benzamide moiety, with a pyrimidine ring substituent. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Guanidino-N-(pyrimidin-2-yl)benzamide typically involves the reaction of a guanidine derivative with a pyrimidin-2-yl-substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Guanidino-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Guanidino-N-(pyrimidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antifungal properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Guanidino-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence. This disruption of bacterial communication can lead to reduced bacterial resistance and enhanced efficacy of antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzamide derivatives: These compounds share the pyrimidine and benzamide moieties but lack the guanidine group.
Guanidine derivatives: Compounds like guanidine hydrochloride and guanidine nitrate, which contain the guanidine group but differ in their overall structure.
Uniqueness
4-Guanidino-N-(pyrimidin-2-yl)benzamide is unique due to the combination of the guanidine group with the pyrimidine and benzamide moieties. This unique structure imparts a range of biological activities that are not observed in other similar compounds. For example, its ability to inhibit quorum sensing and disrupt biofilm formation is a distinctive feature that sets it apart from other guanidine or pyrimidine derivatives .
Properties
Molecular Formula |
C12H12N6O |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-11(14)17-9-4-2-8(3-5-9)10(19)18-12-15-6-1-7-16-12/h1-7H,(H4,13,14,17)(H,15,16,18,19) |
InChI Key |
YCAOHGTUBQNKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


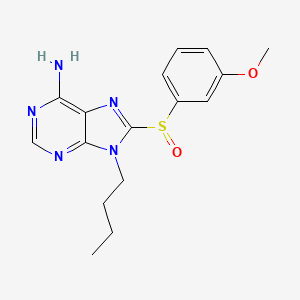
![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
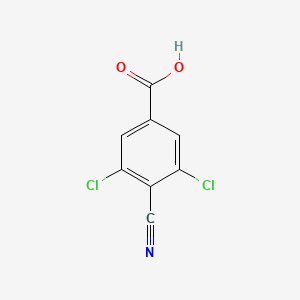
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
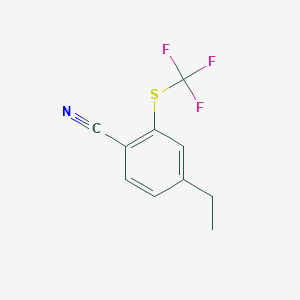
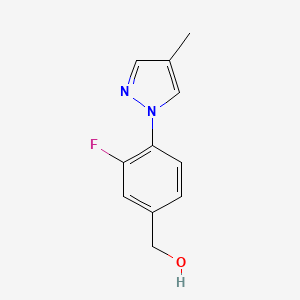
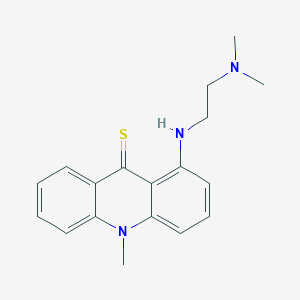
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
